4-hydroxybenzoyl Chloride

Catalog No.
S762173
CAS No.
28141-24-4
M.F
C7H5ClO2
M. Wt
156.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxybenzoyl Chloride

CAS Number

28141-24-4

Product Name

4-hydroxybenzoyl Chloride

IUPAC Name

4-hydroxybenzoyl chloride

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

InChI

InChI=1S/C7H5ClO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H

InChI Key

YIPHYCQSJTXLFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)O

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)O

Synthesis of Esters and Amides

The acyl chloride group in 4-hydroxybenzoyl chloride readily reacts with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic chemistry for creating new molecules with desired properties. Researchers can utilize 4-hydroxybenzoyl chloride to synthesize various complex molecules, including:

  • Pharmaceutical compounds: By reacting it with specific alcohols or amines, researchers can introduce the 4-hydroxybenzoyl group into potential drug candidates. This group can influence the molecule's biological activity and other properties [1].
  • Functional materials: Esters and amides derived from 4-hydroxybenzoyl chloride can be explored for their potential applications in areas like liquid crystals, polymers, and dyes due to the unique functionalities they possess [2].

[1] Several patents describe the use of 4-hydroxybenzoyl chloride derivatives in pharmaceutical development ()

[2] The specific properties of the resulting esters and amides will depend on the chosen alcohol or amine. Research on this topic is vast and can be found in scientific publications.

Synthesis of More Complex Molecules

The versatility of 4-hydroxybenzoyl chloride extends beyond simple ester and amide formations. Its reactive nature allows it to participate in various condensation reactions, leading to more complex molecules. Some examples include:

  • Claisen condensation: This reaction involves the condensation of 4-hydroxybenzoyl chloride with a ketone ester to form a β-ketoester. These β-ketoesters are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals [3].
  • Friedel-Crafts acylation: Under specific conditions, 4-hydroxybenzoyl chloride can react with aromatic compounds to introduce the 4-hydroxybenzoyl group directly onto the aromatic ring. This reaction allows for the creation of more complex aromatic molecules for various research purposes [4].

4-Hydroxybenzoyl chloride is an organic compound characterized by the molecular formula C₇H₅ClO₂. It is a derivative of benzoic acid, specifically formed by substituting a hydroxyl group at the para position and replacing the carboxyl group's hydroxyl with a chlorine atom. This compound is recognized for its significant role as an intermediate in organic synthesis, making it valuable across various industries, including pharmaceuticals, agriculture, and chemical manufacturing .

  • Substitution Reactions: It readily reacts with amines to form amides.
  • Hydrolysis: The compound can hydrolyze to regenerate 4-hydroxybenzoic acid.
  • Esterification: It reacts with alcohols to produce esters.

Common Reagents and Conditions

  • Thionyl Chloride (SOCl₂): Utilized for synthesizing 4-hydroxybenzoyl chloride from 4-hydroxybenzoic acid.
  • Amines: For the formation of amides.
  • Alcohols: Used in esterification reactions.

Major Products Formed

  • 4-Hydroxybenzamides: Resulting from reactions with amines.
  • 4-Hydroxybenzoic Acid: Formed through hydrolysis.
  • 4-Hydroxybenzoate Esters: Created via esterification reactions .

The biological activity of 4-hydroxybenzoyl chloride is primarily linked to its reactivity as an acyl chloride. Its ability to form various derivatives allows it to be involved in synthesizing biologically active molecules, which are crucial in medicinal chemistry. Additionally, it has been noted for its potential application in developing cerebroprotective agents, indicating its significance in pharmaceutical research .

The most common method for synthesizing 4-hydroxybenzoyl chloride involves the reaction of 4-hydroxybenzoic acid with thionyl chloride. The procedure typically includes:

  • Mixing 4-hydroxybenzoic acid with a benzene solvent and N,N-dimethylformamide as a cosolvent.
  • Heating the mixture to temperatures between 30°C and 65°C while stirring.
  • Slowly adding thionyl chloride over a period of 0.5 to 1 hour and allowing the reaction to proceed for an additional 2 to 5 hours.
  • After completion, the mixture is allowed to stand for separation, followed by distillation to recover solvents and isolate the product .

4-Hydroxybenzoyl chloride finds extensive applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients.
  • Agrochemicals: Utilized in producing herbicides and pesticides.
  • Chemical Manufacturing: Acts as a building block for synthesizing other organic compounds .

Research on interaction studies involving 4-hydroxybenzoyl chloride focuses on its reactivity with different nucleophiles. Its electrophilic nature allows it to engage effectively with amines and alcohols, leading to diverse products such as amides and esters. These interactions are essential for understanding its role in organic synthesis and potential biological applications .

Several compounds share structural similarities with 4-hydroxybenzoyl chloride, each exhibiting unique properties:

CompoundStructureUnique Features
4-Hydroxybenzoic AcidC₇H₆O₃Parent compound; lacks chlorine atom
4-HydroxybenzamideC₇H₈N₂O₂Formed from reaction with amines
4-Hydroxybenzoate EstersC₉H₁₀O₄Result from esterification reactions
4-Methoxybenzoyl ChlorideC₈H₉ClO₃Contains a methoxy group instead of hydroxyl
3,5-Dibromo-4-hydroxybenzoyl ChlorideC₇H₄Br₂ClO₂Contains bromine substituents affecting reactivity

Uniqueness

What sets 4-hydroxybenzoyl chloride apart is its high reactivity and versatility in forming various derivatives. Its ability to act as an intermediate in multiple synthetic pathways makes it invaluable for both research and industrial applications .

XLogP3

2.6

Wikipedia

4-hydroxybenzoyl Chloride

Dates

Modify: 2024-02-18

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